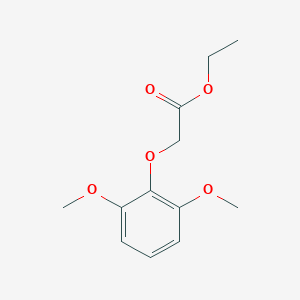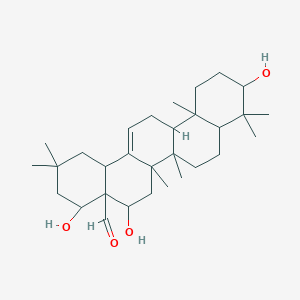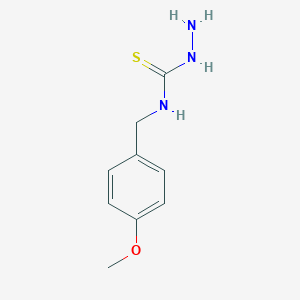
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
概要
説明
The compound "1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives and their chemical properties, which can provide insights into the behavior of related compounds. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which have been extensively studied due to their diverse chemical properties and biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the assembly of N-substituted 1,3-dihydrobenzimidazol-2-ones is achieved using methyl o-haloarylcarbamates, catalyzed by CuI/amino acid, followed by a coupling with amines and condensative cyclization . Another example is the synthesis of 2-hydroxyphenylbenzimidazole isomers, which involves short steps and results in compounds with different emission behaviors based on their substitution patterns . The synthesis of rhenium oxocomplexes with 2-hydroxymethylbenzimidazole as a ligand also highlights the versatility of benzimidazole derivatives in coordination chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be quite varied, with different substituents leading to different physical and chemical properties. For example, the structural properties of 1-hexyl-3-methylimidazolium iodide in aqueous solutions have been studied using molecular dynamics simulations and EXAFS experimental data, revealing complex interactions among cations, anions, and water molecules . The crystal structures of various supramolecular hydrogen-bonding networks involving benzimidazole derivatives also demonstrate the importance of intermolecular interactions in determining the overall structure .
Chemical Reactions Analysis
Benzimidazole derivatives undergo a range of chemical reactions. For instance, 1-methylbenzimidazole 3-oxide participates in 1,3-dipolar cycloaddition reactions with various reagents, leading to the formation of different products depending on the reaction conditions . Oxidation reactions of 1-methylbenzimidazole derivatives with m-chloroperoxybenzoic acid result in hydroxylated or oxo-derivatives, depending on the pKa of the starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The ESIPT emission behavior of methoxy-substituted 2-hydroxyphenylbenzimidazole isomers is a good example of how substituent position affects fluorescence properties . The aggregation behavior of 1-hexyl-3-methylimidazolium iodide in water, as determined by MD simulations, shows how molecular interactions can lead to different structural correlations in solution . The reactivity of 1-methylbenzimidazole 3-oxide with various reagents demonstrates the versatility of benzimidazole N-oxides in chemical synthesis .
科学的研究の応用
Antioxidant and Preservative Applications
Preservative Efficacy of Parabens : Methyl paraben, a compound with structural similarities to the target chemical, has been extensively studied for its preservative properties in foods, drugs, and cosmetics. Research highlights its stability, non-toxic nature through oral and parenteral routes, and lack of significant accumulation in the body. It demonstrates antimicrobial properties, contributing to its widespread use as a preservative (Soni, Taylor, Greenberg, & Burdock, 2002).
Antioxidant Activity Methods : Analytical methods for determining antioxidant activity, including the study of compounds like gallic acid (a phenolic compound), have been critically reviewed. These methods assess the compound's ability to donate hydrogen atoms or electrons, neutralizing free radicals. Such evaluations are crucial in food engineering, medicine, and pharmacy, highlighting the significance of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Impact and Stability
- Fate and Behavior of Parabens in Aquatic Environments : The environmental persistence and behavior of parabens, chemically related to benzoic acid esters, have been reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface waters and sediments. This research underscores the environmental implications of widespread chemical use, including those with structural similarities to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential for Enhanced Research and Applications
- Ionic Liquid-Based Technologies : Research into ionic liquids, including those with imidazolium-based structures, discusses their potential in dissolving biopolymers like cellulose and chitin, pointing towards scalable industrial applications. This highlights the promising research direction into structurally complex compounds for environmental and industrial applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
将来の方向性
作用機序
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, are valuable synthetic intermediates for the assembly of heterocyclic structures and are of interest as potentially biologically active compounds .
Mode of Action
Benzimidazole compounds, in general, have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The interaction of these compounds with their targets often results in changes in the biological activity of the target, leading to potential therapeutic effects .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological system in which they are active .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a range of biological activities, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
The activity of benzimidazole compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
特性
IUPAC Name |
1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHMVMLXANIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
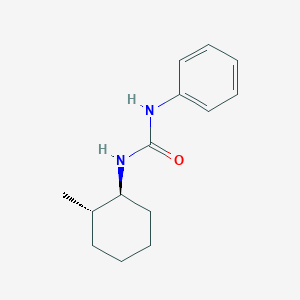
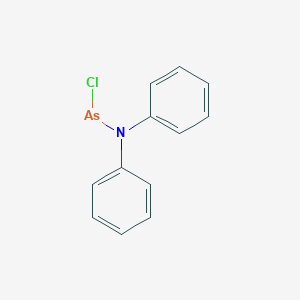
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
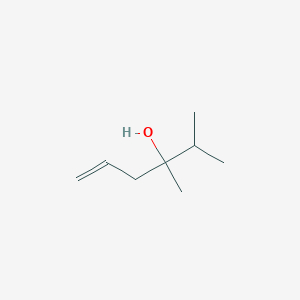
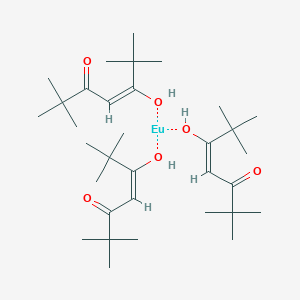
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)

![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

